tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group, two fluorine atoms, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmaceuticals due to its potential reactivity and applications in drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Difluoro Group: The difluoro groups are introduced via a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Bromomethylation: The bromomethyl group is introduced through a bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Methyl derivatives or alcohols.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates, particularly those targeting specific enzymes or receptors. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including as a precursor for more complex industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the difluoro groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(bromomethyl)benzoate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)phenylcarbamate
Uniqueness
Compared to similar compounds, tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and difluoro groups
Properties
CAS No. |
2703780-06-5 |
---|---|
Molecular Formula |
C11H16BrF2NO3 |
Molecular Weight |
328.2 |
Purity |
95 |
Origin of Product |
United States |
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